3-Ethynylcyclohex-2-en-1-one
Overview
Description
3-Ethynylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H8O It is a derivative of cyclohexenone, featuring an ethynyl group at the third position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with ethynylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexenone derivatives with reduced functional groups.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexenone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum complexes. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include epoxides, reduced cyclohexenone derivatives, and various substituted cyclohexenones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethynylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive ethynyl group.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of this compound.
Mechanism of Action
The mechanism by which 3-ethynylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A precursor to 3-ethynylcyclohex-2-en-1-one, cyclohexenone is a versatile intermediate in organic synthesis.
3-Ethoxy-2-cyclohexen-1-one: Another derivative of cyclohexenone, featuring an ethoxy group instead of an ethynyl group.
Uniqueness
This compound is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in research applications where specific interactions with enzymes or proteins are desired .
Properties
IUPAC Name |
3-ethynylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h1,6H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWHVMJEUBHPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561783 | |
Record name | 3-Ethynylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124267-26-1 | |
Record name | 3-Ethynylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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